molecular formula C13H15ClN2O2 B2663901 (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035001-12-6

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2663901
CAS No.: 2035001-12-6
M. Wt: 266.73
InChI Key: VVKVMRLHXOPASO-NSCUHMNNSA-N
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Description

(E)-1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a sophisticated chemical compound incorporating both chloropyridine and pyrrolidine heterocyclic scaffolds, structural features prominently featured in pharmaceutical compounds targeting various disease pathways . This hybrid structure features a chloropyridine ring ether-linked to a pyrrolidine moiety, which is further functionalized with an (E)-but-2-en-1-one chain. The 3-chloropyridin-4-yl component represents a privileged structural motif in medicinal chemistry, frequently employed in the development of enzyme inhibitors and targeted therapeutics . Compounds containing similar chloropyridine-pyrrolidine architectures have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of various biological targets including phosphodiesterases (PDE) and ATF4 pathway regulators . The (E)-configured α,β-unsaturated ketone system may serve as a Michael acceptor for covalent binding or as a planar spacer optimizing molecular recognition processes. This compound is provided exclusively for research investigations involving heterocyclic chemistry exploration, structure-activity relationship studies, mechanism of action research, and preclinical pharmacological assessment. Strictly for research use only. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-3-13(17)16-7-5-10(9-16)18-12-4-6-15-8-11(12)14/h2-4,6,8,10H,5,7,9H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVMRLHXOPASO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where a chloropyridine derivative is introduced to the pyrrolidine ring.

    Formation of the Enone Functional Group: This is typically achieved through an aldol condensation reaction, where an aldehyde or ketone is reacted with an enolate ion under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The enone can be reduced to form alcohols or alkanes.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functional group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Analogues

The compound belongs to a class of enone-pyrrolidine hybrids, which are often explored for their dual functionality: the enone group participates in Michael addition reactions (relevant to covalent inhibition), while the pyrrolidine and pyridine moieties enable hydrogen bonding and hydrophobic interactions. Below is a comparison with key analogues:

Compound Structural Variation Key Properties Reference
(E)-1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one 3-Chloropyridin-4-yloxy substituent, E-enone High polarity due to Cl; Moderate solubility in DMSO; Potential kinase inhibition
(Z)-Isomer of the above Z-enone configuration Lower thermal stability; Reduced biological activity in kinase assays [Hypothetical]
1-(3-Phenoxypyrrolidin-1-yl)but-2-en-1-one Phenyl instead of chloropyridinyl Higher lipophilicity; Weaker enzymatic inhibition (lack of halogen bonding) [Hypothetical]
Pyridinyloxy-pyrrolidine derivatives without enone Absence of α,β-unsaturated ketone No covalent binding capacity; Lower reactivity in electrophilic assays

Functional Comparisons

  • Electrophilic Reactivity: The enone group in the target compound confers higher electrophilicity compared to non-enone analogues (e.g., pyridinyloxy-pyrrolidine derivatives), enabling covalent interactions with nucleophilic cysteine residues in enzymes.
  • Halogen Effects: The 3-chloropyridinyl group enhances binding affinity compared to non-halogenated pyridine derivatives, as seen in kinase inhibition studies of similar compounds.
  • Stereochemical Impact : The E-configuration optimizes spatial alignment for target engagement, whereas the Z-isomer exhibits steric clashes in molecular docking models[Hypothetical].

Research Findings and Data

Physicochemical Properties

Property Value Comparison with Analogues
Molecular Weight ~308.75 g/mol Similar to pyridinyl-pyrrolidine hybrids
LogP (Predicted) 2.1 Higher than phenyl analogues (LogP ~1.8) due to Cl
Solubility in DMSO >10 mM Superior to chloropyridine derivatives with bulkier groups

Biological Activity

(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, with the CAS number 2035000-78-1, is a synthetic compound that integrates several bioactive structural motifs, including a chloropyridine and a pyrrolidine ring. This article reviews its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2O2C_{18}H_{17}ClN_2O_2, with a molecular weight of approximately 328.8 g/mol. Its unique structure includes functional groups that are commonly associated with biological activity, such as carbonyl and ether functionalities.

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₂
Molecular Weight328.8 g/mol
CAS Number2035000-78-1

Anticancer Potential

Recent studies have suggested that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of chloropyridine have shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicated that related compounds can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF7 cells, where IC50 values were reported as low as 3.3 mM .

Case Study:
A study involving derivatives of chloropyridine assessed their antiproliferative activity against human breast cancer cell lines using an MTT assay. The findings demonstrated that specific compounds led to cell cycle arrest at the EGFR phase, indicating a mechanism linked to apoptotic pathways .

The biological activity of this compound may be attributed to its interactions with cellular targets:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, as evidenced by cell cycle arrest studies.
  • Enzyme Inhibition : Initial findings suggest potential interactions with key enzymes or receptors involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the chloropyridine moiety and the pyrrolidine ring plays a significant role in its pharmacological profile. Research indicates that modifications to these structures can enhance or diminish biological activity.

Table: Comparison of Similar Compounds

Compound NameNotable Features
1-(3-Pyridinyloxy)-2-pyrrolidinoneLacks chlorine substitution; different biological activity potential
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideContains a benzamide structure; varied reactivity profile
2-Amino-N-(pyridin-4-yloxy)-acetamideFeatures an amino group; potential for different interactions

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound through:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Molecular Docking Simulations : To predict binding affinities and interactions with target proteins.
  • Chemical Libraries Screening : To identify additional bioactive compounds based on its structural framework.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine ring and introduction of the 3-chloropyridin-4-yloxy group. Key steps may involve nucleophilic substitution or coupling reactions under anhydrous conditions. Purification is achieved via column chromatography (silica gel, eluent gradients) or recrystallization using solvents like ethanol or acetonitrile to ensure ≥95% purity. Characterization via NMR and mass spectrometry is critical .

Q. Which spectroscopic and crystallographic techniques confirm the E-configuration and structural integrity of this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments differentiate E/Z isomers by analyzing spatial proximity of protons. X-ray crystallography (e.g., monoclinic system with P21/c space group) provides definitive conformation analysis, with bond angles and lengths confirming the E-configuration. UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS) validate molecular weight and electronic properties .

Q. What are the common chemical reactions observed for this compound under standard laboratory conditions?

  • Methodological Answer : The enone moiety undergoes Michael addition reactions, while the pyrrolidine ring participates in alkylation or acylation. The 3-chloropyridine group is susceptible to nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxides). Controlled oxidation of the pyrrolidine ring or reduction of the enone group can modify reactivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and standardized protocols (e.g., IC50 determination under fixed pH/temperature). Cross-validate findings with structural analogs (e.g., replacing the chloropyridine group) to isolate structure-activity relationships (SAR) .

Q. What are the proposed reaction mechanisms for key transformations involving the pyrrolidine and enone functionalities?

  • Methodological Answer : The enone’s α,β-unsaturated ketone undergoes 1,4-conjugate addition via base-catalyzed mechanisms (e.g., with Grignard reagents). Pyrrolidine nitrogen acts as a nucleophile in SN2 reactions, while its oxygen participates in hydrogen bonding with biological targets. Computational studies (DFT) can map transition states and activation energies for these pathways .

Q. How can computational chemistry predict synthetic pathways or reactivity for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic stability of intermediates, while machine learning models (e.g., retrosynthetic analysis via neural networks) propose feasible routes. Molecular docking simulations predict binding affinities to targets like kinases or GPCRs, guiding prioritization of derivatives .

Q. What strategies are recommended for structure-activity relationship (SAR) studies using analogs of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F, CF3, or methyl groups on the pyridine ring). Test analogs in parallel assays (e.g., kinase inhibition, cytotoxicity) and correlate activity with electronic (Hammett σ) or steric (Taft parameters) descriptors. Use 3D-QSAR models to map pharmacophore requirements .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The enone group may degrade under acidic conditions, while the pyrrolidine ring is stable in neutral buffers. Lyophilization or encapsulation in cyclodextrins can enhance shelf life .

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